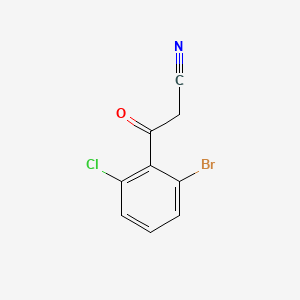
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene is an organic compound that belongs to the class of difluoromethylated aromatic compounds. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluoro group (-F) attached to a benzene ring, along with a phenoxy group (-OPh). The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and altered electronic characteristics, making these compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene can be achieved through several methods. One common approach involves the difluoromethylation of aromatic compounds. This process can be carried out using various reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under mild conditions . Another method involves the use of transition-metal-catalyzed cross-coupling reactions, where difluoromethylated building blocks are coupled with aromatic substrates . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, nickel), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, tetrahydrofuran). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to its target . Additionally, the presence of fluorine atoms can alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene can be compared with other difluoromethylated aromatic compounds, such as:
4-(Trifluoromethyl)-1-fluoro-2-phenoxybenzene: This compound has a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can result in different electronic and steric properties.
4-(Difluoromethyl)-1-chloro-2-phenoxybenzene: This compound has a chloro group (-Cl) instead of a fluoro group, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H9F3O |
|---|---|
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C13H9F3O/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,13H |
InChI-Schlüssel |
JWBKCMXRRUQYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)



![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)


![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)


